5-ethyl-1H-indazol-3-amine
Description
5-Ethyl-1H-indazol-3-amine is a substituted indazole derivative characterized by an ethyl group (-CH₂CH₃) at the 5-position of the indazole core and an amino (-NH₂) group at the 3-position. The ethyl substituent introduces moderate steric bulk and lipophilicity, which can influence solubility, bioavailability, and intermolecular interactions compared to other substituents.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-ethyl-1H-indazol-3-amine |
InChI |
InChI=1S/C9H11N3/c1-2-6-3-4-8-7(5-6)9(10)12-11-8/h3-5H,2H2,1H3,(H3,10,11,12) |
InChI Key |
RYPQOSKIEDCABK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-indazol-3-amine can be achieved through several methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring system. Another method includes the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. These methods often employ transition metal catalysts and solvent-free conditions to minimize byproducts and environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
5-ethyl-1H-indazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-ethyl-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it has been shown to inhibit tyrosine kinase activity, which plays a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 5-ethyl-1H-indazol-3-amine with analogs:
| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Estimated logP<sup>a</sup> | Solubility (Predicted) |
|---|---|---|---|---|---|
| This compound | -CH₂CH₃ (5) | C₉H₁₁N₃ | 161.21 | ~2.1 | Moderate (lipophilic) |
| 5-Phenyl-1H-indazol-3-amine | -C₆H₅ (5) | C₁₃H₁₁N₃ | 209.25 | ~3.5 | Low (hydrophobic) |
| 5-Bromo-1H-indazol-3-amine | -Br (5) | C₇H₆BrN₃ | 212.05 | ~1.8 | Moderate (polar) |
| 5-(Pyridin-3-yl)-1H-indazol-3-amine | -C₅H₄N (5) | C₁₂H₁₀N₄ | 210.24 | ~1.5 | High (polar, basic) |
| 5-Iodo-1-methyl-1H-indazol-3-amine | -I (5), -CH₃ (1) | C₈H₈IN₃ | 273.07 | ~2.3 | Low (hydrophobic) |
<sup>a</sup>logP values estimated using substituent contributions (alkyl: +0.5, phenyl: +2.0, Br: +0.2, pyridinyl: -0.4).
Key Observations:
- Lipophilicity : The ethyl group confers intermediate lipophilicity (logP ~2.1), higher than bromo or pyridinyl analogs but lower than phenyl derivatives. This balance may enhance membrane permeability compared to polar substituents .
- Solubility : Ethyl substitution likely improves solubility in organic solvents compared to highly hydrophobic phenyl groups but reduces aqueous solubility relative to pyridinyl or bromo analogs .
This compound:
While direct synthesis data are unavailable, analogous methods suggest:
Alkylation: Reaction of 5-bromo-1H-indazol-3-amine with ethyl Grignard or organozinc reagents under palladium catalysis.
Reductive Amination : Condensation of 5-ethylindazole-3-carbaldehyde with ammonia.
Comparison with Other Analogs:
- 5-Phenyl-1H-indazol-3-amine : Synthesized via Suzuki-Miyaura coupling of 5-bromo-indazol-3-amine with phenylboronic acid (Pd catalysis, Cs₂CO₃ base) .
- 5-Bromo-1H-indazol-3-amine : Prepared by bromination of indazol-3-amine using N-bromosuccinimide (NBS) .
- 5-(Pyridin-3-yl)-1H-indazol-3-amine : Achieved via cross-coupling of 5-bromo-indazol-3-amine with pyridin-3-yl boronic acid .
Ethyl-substituted derivatives may require tailored conditions to avoid over-alkylation or side reactions, contrasting with aryl or halogen analogs that undergo efficient cross-coupling .
Crystallographic and Structural Data
Crystal structures of related compounds (e.g., 5-phenyl-1H-indazol-3-amine) reveal planar indazole cores with substituents influencing packing motifs. For example:
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